4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide: can be compared with other thiazole derivatives such as:
Uniqueness
- Structural Features : The presence of specific functional groups such as the amino, chloro, methoxy, and carboxamide groups.
- Biological Activity : Unique interactions with biological targets that may result in distinct pharmacological effects.
Properties
Molecular Formula |
C12H12ClN3O2S2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-2-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-18-8-4-3-6(13)5-7(8)15-11(17)9-10(14)16-12(19-2)20-9/h3-5H,14H2,1-2H3,(H,15,17) |
InChI Key |
UFOMQVNWKDPEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=C(S2)SC)N |
Origin of Product |
United States |
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